molecular formula C19H20N4O5 B2812791 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005304-26-6

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2812791
CAS No.: 1005304-26-6
M. Wt: 384.392
InChI Key: GYQZONNKBQATNB-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is an organic compound with a complex structure. It is categorized within the pyridopyrimidine derivatives, a class known for their diverse pharmacological properties. The compound's unique architecture includes various functional groups that confer distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials : The synthesis begins with accessible precursors like ethyl acetate, methoxybenzene, and methylamine.

  • Stepwise Synthesis

    • Step 1 : Condensation of ethyl acetate with methoxybenzene in the presence of an acid catalyst to form an intermediate.

    • Step 2 : Introduction of the pyrimidine ring via cyclization reaction using methylamine and formamide under high-temperature conditions.

    • Step 3 : Further functionalization by treating the resulting intermediate with ethanol and appropriate dehydrating agents to form the final product.

  • Reaction Conditions : Requires precise temperature control, typically between 80-150°C, depending on the stage, and may involve prolonged reaction times to ensure complete transformation. Catalysts like p-Toluenesulfonic acid might be used to facilitate specific steps.

Industrial Production Methods

Industrial scale production would likely adapt these synthetic routes to more scalable processes, such as continuous flow chemistry, to enhance efficiency and yield while minimizing waste and energy consumption. Optimization of catalysts and solvents would be pivotal to making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction : Reduction can occur at the pyrido[2,3-d]pyrimidine ring, potentially leading to the opening of the ring structure under extreme conditions.

  • Substitution : The aromatic rings present in the structure facilitate substitution reactions, especially electrophilic aromatic substitutions, yielding a variety of derivatives with different substituents.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents such as potassium permanganate or chromic acid are used under controlled temperature and pH.

  • Reduction : Employs hydrogen gas in the presence of metal catalysts like palladium on carbon (Pd/C) under high pressure.

  • Substitution : Utilizes reagents like bromine or chlorine for halogenation reactions in the presence of Lewis acids such as AlCl3 to facilitate the process.

Major Products

The major products include various oxidized, reduced, or substituted derivatives, which can further undergo complex reactions, broadening the spectrum of possible applications.

Scientific Research Applications

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide shows potential in several scientific fields:

  • Chemistry : Utilized in the synthesis of novel heterocyclic compounds for studying structure-activity relationships.

  • Biology : Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other key biological molecules.

  • Medicine : Explored for its anti-inflammatory, anticancer, and antiviral properties. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

  • Industry : May serve as an intermediate in the production of complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The compound's mechanism of action involves binding to molecular targets such as enzymes and receptors. Its structure allows for interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved include modulation of kinase signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Compared to other pyridopyrimidine derivatives, this compound stands out due to the presence of both ethoxy and methoxy groups, which provide unique steric and electronic effects. Similar compounds include:

  • 2-(5-Methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

  • 2-(5-Ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

These analogs differ primarily in the substitutions on the aromatic ring, which can significantly alter their chemical reactivity and biological activity.

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide . There's a lot to appreciate in its complexity and potential!

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-4-28-14-9-10-20-17-16(14)18(25)23(19(26)22(17)2)11-15(24)21-12-7-5-6-8-13(12)27-3/h5-10H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQZONNKBQATNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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